

# Heptyl Cyanide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Octanenitrile

Cat. No.: B114854

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This in-depth technical guide provides a comprehensive overview of heptyl cyanide, also known as **octanenitrile**. It covers its alternative names and synonyms, detailed quantitative data, experimental protocols for its synthesis and analysis, and a visualization of its synthesis pathway. This document is intended to be a valuable resource for professionals in research, science, and drug development who require detailed information on this compound.

## Alternative Names and Synonyms

Heptyl cyanide is an organic compound with the chemical formula  $C_8H_{15}N$ . It is a colorless liquid and is also recognized by several alternative names and synonyms in scientific literature and chemical databases. The systematic IUPAC name for this compound is **octanenitrile**.

Common synonyms and alternative names include:

- Caprylonitrile
- 1-Cyanoheptane<sup>[1][2]</sup>
- n-Heptyl cyanide<sup>[1][2]</sup>
- Octanonitrile<sup>[1][2]</sup>
- Arneel 8<sup>[1][2]</sup>

- Normal-heptyl cyanide[1][2]

The Chemical Abstracts Service (CAS) Registry Number for heptyl cyanide is 124-12-9.

## Quantitative Data

A summary of the key physical, chemical, and toxicological properties of heptyl cyanide is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> N	
Molecular Weight	125.21 g/mol	
Appearance	Colorless liquid	
Melting Point	-45 °C	
Boiling Point	198-200 °C	
Density	0.814 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.42	
Flash Point	74 °C (165.2 °F) - closed cup	
Solubility in Water	Not miscible (234 mg/L at 25 °C)	[1]
Vapor Pressure	0.39 mmHg	[1]
LogP (Octanol/Water)	2.8	[1]
LD <sub>50</sub> (Oral, Mouse)	1764 mg/kg	
CAS Number	124-12-9	

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of heptyl cyanide.

### Synthesis of Heptyl Cyanide from 1-Bromoheptane

A common and effective method for the synthesis of heptyl cyanide is the nucleophilic substitution reaction between 1-bromoheptane and sodium cyanide.

Materials:

- 1-Bromoheptane
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).
- **Solvent Addition:** Add 200 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

- **Reactant Addition:** While stirring the mixture, add 1-bromoheptane (1.0 equivalent) dropwise to the flask at room temperature.
- **Reaction:** Heat the reaction mixture to 140-150 °C and maintain this temperature under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 500 mL of water and 200 mL of diethyl ether.
- **Extraction:** Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.
- **Washing:** Combine the organic extracts and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude heptyl cyanide is then purified by fractional distillation under reduced pressure to yield the pure product.

## Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of heptyl cyanide in a solution using GC-MS.

### Instrumentation and Materials:

- Gas chromatograph with a mass selective detector (GC-MS)
- A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

- Helium (carrier gas)
- Heptyl cyanide standard of known purity
- Solvent (e.g., dichloromethane or ethyl acetate, GC grade)
- Volumetric flasks and pipettes
- Autosampler vials with PTFE-lined septa

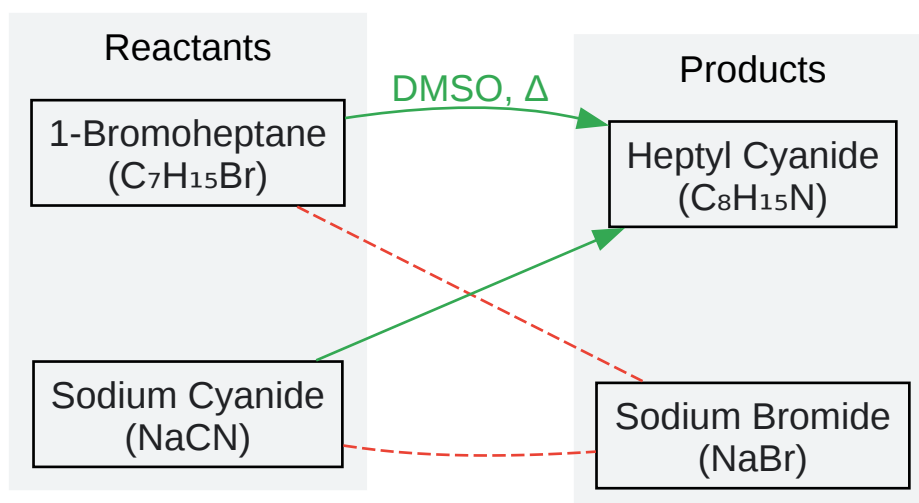
Procedure:

- Standard Preparation: Prepare a stock solution of heptyl cyanide in the chosen solvent at a concentration of 1000 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
- Sample Preparation: If analyzing a sample of unknown concentration, dissolve a known weight of the sample in a known volume of the solvent. Dilute as necessary to bring the concentration within the calibration range.
- GC-MS Parameters (Example):
  - Injector Temperature: 250 °C
  - Injection Volume: 1 µL
  - Split Ratio: 50:1 (can be adjusted based on concentration)
  - Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
  - Oven Temperature Program:
    - Initial temperature: 60 °C, hold for 2 minutes
    - Ramp: 10 °C/min to 200 °C
    - Hold at 200 °C for 5 minutes
  - MS Transfer Line Temperature: 280 °C

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-200
- Analysis: Inject the prepared standards and samples into the GC-MS system.
- Quantification: Identify the heptyl cyanide peak in the chromatogram based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of the heptyl cyanide standard against its concentration. Use the calibration curve to determine the concentration of heptyl cyanide in the unknown samples.

## Synthesis Pathway Visualization

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of heptyl cyanide from 1-bromoheptane.



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Caption: Synthesis of Heptyl Cyanide via Nucleophilic Substitution.

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## References

- 1. Octanenitrile | C<sub>8</sub>H<sub>15</sub>N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanenitrile [webbook.nist.gov]
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